molecular formula C11H14O5 B10820531 Papyracillic acid

Papyracillic acid

Cat. No.: B10820531
M. Wt: 226.23 g/mol
InChI Key: UEYMIBGYKZFDMD-UHFFFAOYSA-N
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Description

Papyracillic acid is a phytotoxin primarily produced by the fungus Ascochyta agropyrina var. nana.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of papyracillic acid involves a series of chemical reactions, including the tandem chain extension-acylation reaction. This method has been utilized to produce this compound and its derivatives . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of fungal cultures to produce the compound in large quantities. This method leverages the natural biosynthetic pathways of the fungus to generate this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Papyracillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create new derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed: The major products formed from the reactions of this compound include its derivatives, which may possess enhanced biological activities or improved stability.

Mechanism of Action

The mechanism of action of papyracillic acid involves its interaction with specific molecular targets within biological systems. For instance, its biting deterrent activity against mosquitoes is attributed to its ability to interfere with the sensory receptors of the insects, thereby preventing them from biting . The exact molecular pathways involved in its various biological activities are still under investigation, but they likely involve complex interactions with cellular components.

Comparison with Similar Compounds

  • Cyclopaldic acid
  • Seiridin
  • Sphaeropsidin A

Uniqueness of Papyracillic Acid: this compound stands out due to its unique combination of phytotoxic and biting deterrent properties.

Properties

IUPAC Name

2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYMIBGYKZFDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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